盐酸莱克多巴胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ractopamine N-(4-hydroxybenzyl) is a synthetic phenethanolamine and a β-adrenergic agonist. It is primarily used as a feed additive to promote leanness and improve feed conversion efficiency in farm animals such as pigs and cattle . This compound has been the subject of extensive scientific and legal discussions due to its controversial use in animal husbandry .

科学研究应用

Ractopamine N-(4-hydroxybenzyl) has several scientific research applications, including:

Chemistry: Used as a model compound to study β-adrenergic agonists and their chemical properties.

Biology: Investigated for its effects on animal metabolism and growth.

Medicine: Studied for potential therapeutic applications in treating conditions related to β-adrenergic receptors.

Industry: Used as a feed additive to improve the efficiency of animal production

作用机制

Target of Action

Ractopamine N-(4-hydroxybenzyl) primarily targets the Estrogen receptor alpha . This receptor plays a crucial role in mediating the effects of estrogen, a hormone that has significant influence on various physiological processes in mammals .

Mode of Action

Ractopamine is a synthetic phenethanolamine and is similar in structure to natural (epinephrine and norepinephrine) and synthetic β-agonists . These compounds bind to β-adrenergic receptors and redirect nutrients intended for fat .

Biochemical Pathways

It is known that β-agonists like ractopamine can influence a variety of metabolic processes, including the redirection of nutrients

Result of Action

It is known that ractopamine is used as a feed additive to develop leanness and increase feed conversion efficiency in different farm animals . It is also known that Ractopamine can have effects on stress responsiveness and handling of animals .

Action Environment

The action, efficacy, and stability of Ractopamine N-(4-hydroxybenzyl) can be influenced by various environmental factors. For instance, the compound is used in different farm animals, and its effects can vary depending on the specific conditions of the farm environment

生化分析

Biochemical Properties

Ractopamine N-(4-hydroxybenzyl) interacts with various enzymes, proteins, and other biomolecules. It is a beta-adrenoceptor agonist, which means it binds to beta-adrenergic receptors, triggering a series of biochemical reactions

Cellular Effects

Ractopamine N-(4-hydroxybenzyl) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can significantly boost locomotor activity, cardiac performance, oxygen consumption, and blood flow rate in zebrafish embryos .

Molecular Mechanism

The molecular mechanism of action of Ractopamine N-(4-hydroxybenzyl) involves its binding interactions with biomolecules and changes in gene expression. As a beta-adrenoceptor agonist, it stimulates β1 and β2 adrenergic receptors . The detailed mechanism at the molecular level is still under study.

Temporal Effects in Laboratory Settings

The effects of Ractopamine N-(4-hydroxybenzyl) change over time in laboratory settings. Studies have shown that the gain efficiency of livestock improves by 15% when fed with ractopamine, and this efficiency decreases linearly as the duration of ractopamine removal increases .

Dosage Effects in Animal Models

The effects of Ractopamine N-(4-hydroxybenzyl) vary with different dosages in animal models. For instance, zebrafish larvae subjected to waterborne RAC exposure at 0.1, 1, 2, 4, or 8 ppm for 24 hours showed significant changes in cardiovascular, respiratory, and locomotion activities .

Metabolic Pathways

Ractopamine N-(4-hydroxybenzyl) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and the nature of these interactions are still being researched.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ractopamine N-(4-hydroxybenzyl) involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 4-hydroxybenzylamine, which is then reacted with other chemical intermediates under controlled conditions to form the final product .

Industrial Production Methods: Industrial production of Ractopamine N-(4-hydroxybenzyl) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, purification, and crystallization to obtain the final product suitable for use as a feed additive .

化学反应分析

Types of Reactions: Ractopamine N-(4-hydroxybenzyl) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols .

相似化合物的比较

Clenbuterol: Another β-adrenergic agonist used as a bronchodilator and performance-enhancing drug.

Salbutamol: A β-adrenergic agonist used to treat asthma and other respiratory conditions.

Zilpaterol: A β-adrenergic agonist used as a feed additive to promote leanness in cattle.

Uniqueness: Ractopamine N-(4-hydroxybenzyl) is unique in its specific binding affinity and efficacy in promoting leanness in farm animals. Unlike some other β-adrenergic agonists, it has a relatively short half-life and is rapidly metabolized, which may reduce the risk of residue accumulation in animal tissues .

属性

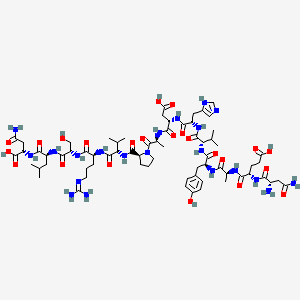

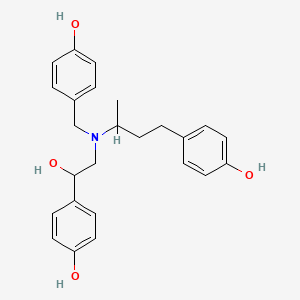

IUPAC Name |

4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-[(4-hydroxyphenyl)methyl]amino]butyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-18(2-3-19-4-10-22(27)11-5-19)26(16-20-6-12-23(28)13-7-20)17-25(30)21-8-14-24(29)15-9-21/h4-15,18,25,27-30H,2-3,16-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPKXWAWXWHYOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)N(CC2=CC=C(C=C2)O)CC(C3=CC=C(C=C3)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330264-65-7 |

Source

|

| Record name | Ractopamine N-(4-hydroxybenzyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330264657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RACTOPAMINE N-(4-HYDROXYBENZYL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T6K6Y6UK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。